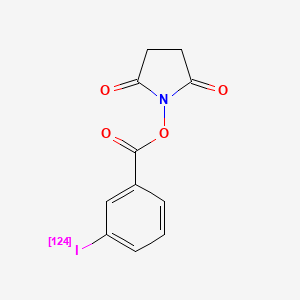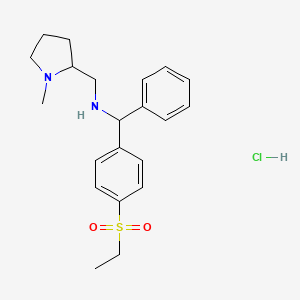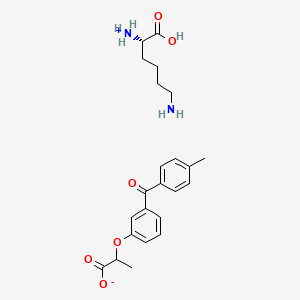
2-(3-(p-Methylbenzoyl)phenoxy)propionic acid lysine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(p-Methylbenzoyl)phenoxy)propionic acid lysine salt is a chemical compound known for its unique structure and properties. It is a derivative of propionic acid, featuring a phenoxy group and a p-methylbenzoyl group. The lysine salt form enhances its solubility and bioavailability, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(p-Methylbenzoyl)phenoxy)propionic acid lysine salt typically involves the esterification of 2-methyl-2-phenoxypropionic acid with p-methylbenzoyl chloride, followed by the addition of lysine to form the salt. The reaction conditions often include the use of acid catalysts such as sulfuric acid or formic acid to promote esterification .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, followed by purification steps such as crystallization or chromatography to obtain the pure lysine salt. The use of automated reactors and controlled environments ensures high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(p-Methylbenzoyl)phenoxy)propionic acid lysine salt undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The carbonyl group in the p-methylbenzoyl moiety can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various substituted aromatic compounds from electrophilic substitution.
Applications De Recherche Scientifique
2-(3-(p-Methylbenzoyl)phenoxy)propionic acid lysine salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(3-(p-Methylbenzoyl)phenoxy)propionic acid lysine salt involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The p-methylbenzoyl group may enhance binding affinity to certain proteins, influencing cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-phenoxypropionic acid: A precursor in the synthesis of the lysine salt.
p-Methylbenzoyl chloride: Used in the esterification process.
Phenoxy-phenoxypropionic acid derivatives: Similar in structure and used in herbicide formulations.
Uniqueness
2-(3-(p-Methylbenzoyl)phenoxy)propionic acid lysine salt stands out due to its enhanced solubility and bioavailability, making it more effective in biological and medicinal applications compared to its non-salt counterparts.
Propriétés
Numéro CAS |
102504-60-9 |
|---|---|
Formule moléculaire |
C23H30N2O6 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
[(1S)-5-amino-1-carboxypentyl]azanium;2-[3-(4-methylbenzoyl)phenoxy]propanoate |
InChI |
InChI=1S/C17H16O4.C6H14N2O2/c1-11-6-8-13(9-7-11)16(18)14-4-3-5-15(10-14)21-12(2)17(19)20;7-4-2-1-3-5(8)6(9)10/h3-10,12H,1-2H3,(H,19,20);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
Clé InChI |
NAUCXOSWJLSHHX-ZSCHJXSPSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(C)C(=O)[O-].C(CCN)C[C@@H](C(=O)O)[NH3+] |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(C)C(=O)[O-].C(CCN)CC(C(=O)O)[NH3+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




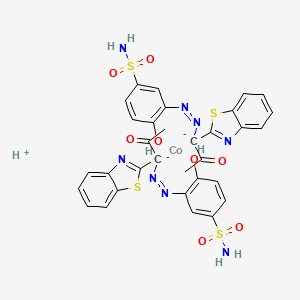
![5-[(2-Tert-butyl-4-methoxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B15184653.png)

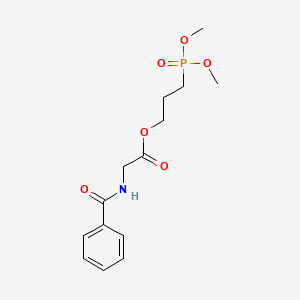
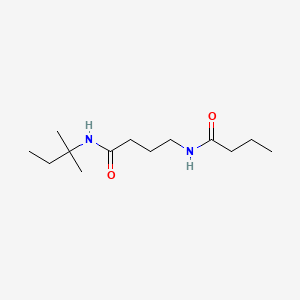
![[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B15184695.png)
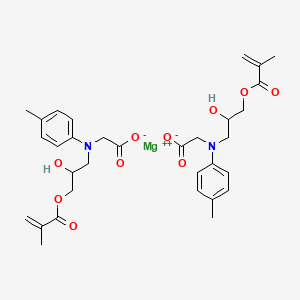
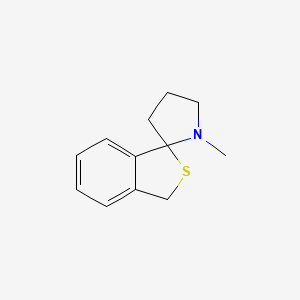
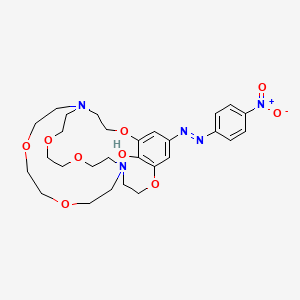
![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide)](/img/structure/B15184735.png)
